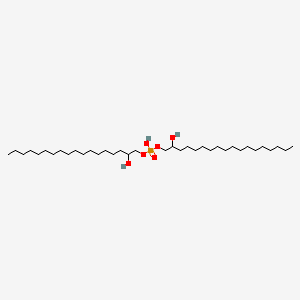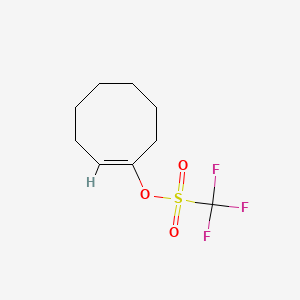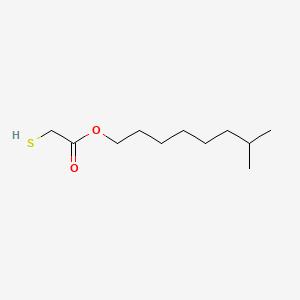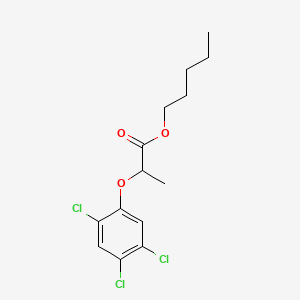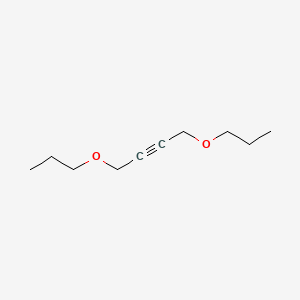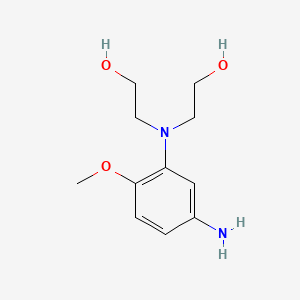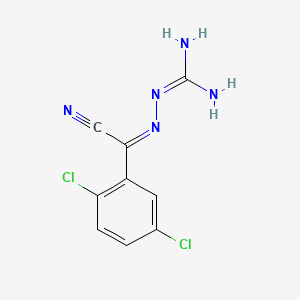
3-(Cyano(2,5-dichlorophenyl)methylene)carbazamidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Cyano(2,5-dichlorophenyl)methylene)carbazamidine is a complex organic compound characterized by its unique structure, which includes a cyano group, dichlorophenyl group, and a carbazamidine moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Cyano(2,5-dichlorophenyl)methylene)carbazamidine typically involves the reaction of 2,5-dichlorobenzaldehyde with cyanamide under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the desired product. The reaction mixture is then subjected to purification processes, such as recrystallization, to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the compound, making it suitable for various applications.
Análisis De Reacciones Químicas
Types of Reactions
3-(Cyano(2,5-dichlorophenyl)methylene)carbazamidine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the cyano group to an amine group, altering the compound’s properties.
Substitution: The dichlorophenyl group can undergo substitution reactions, where the chlorine atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce primary amines.
Aplicaciones Científicas De Investigación
3-(Cyano(2,5-dichlorophenyl)methylene)carbazamidine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 3-(Cyano(2,5-dichlorophenyl)methylene)carbazamidine involves its interaction with molecular targets such as enzymes and receptors. The cyano group and dichlorophenyl moiety play crucial roles in binding to these targets, influencing the compound’s biological activity. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.
Comparación Con Compuestos Similares
Similar Compounds
- 3-(Cyano(2,4-dichlorophenyl)methylene)carbazamidine
- 3-(Cyano(3,5-dichlorophenyl)methylene)carbazamidine
Uniqueness
3-(Cyano(2,5-dichlorophenyl)methylene)carbazamidine is unique due to the specific positioning of the cyano and dichlorophenyl groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Propiedades
Número CAS |
94213-25-9 |
|---|---|
Fórmula molecular |
C9H7Cl2N5 |
Peso molecular |
256.09 g/mol |
Nombre IUPAC |
(1Z)-2,5-dichloro-N-(diaminomethylideneamino)benzenecarboximidoyl cyanide |
InChI |
InChI=1S/C9H7Cl2N5/c10-5-1-2-7(11)6(3-5)8(4-12)15-16-9(13)14/h1-3H,(H4,13,14,16)/b15-8+ |
Clave InChI |
SDJPBBPBSADWBX-OVCLIPMQSA-N |
SMILES isomérico |
C1=CC(=C(C=C1Cl)/C(=N/N=C(N)N)/C#N)Cl |
SMILES canónico |
C1=CC(=C(C=C1Cl)C(=NN=C(N)N)C#N)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


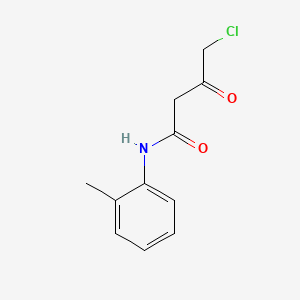
![2-[bis(2-hydroxyethyl)amino]ethanol;(2,3,5-trihydroxyphenyl)methanesulfonic acid](/img/structure/B15177459.png)
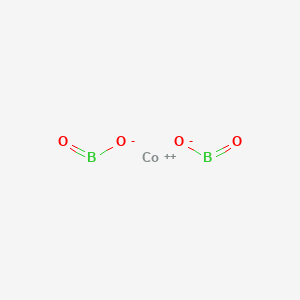

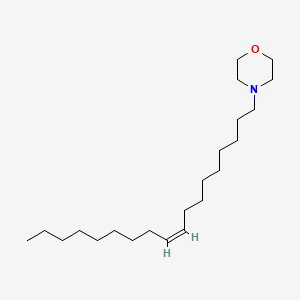
![[[(Aminocarbonyl)amino]carbonyl]oxamide](/img/structure/B15177478.png)
